molecular formula C11H14BrNO4 B12981538 Methyl 5-bromo-4,6-diethoxypicolinate

Methyl 5-bromo-4,6-diethoxypicolinate

Cat. No.: B12981538
M. Wt: 304.14 g/mol
InChI Key: IETGOCKYQCOQGY-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4,6-diethoxypicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromine atom at the 5th position and ethoxy groups at the 4th and 6th positions on the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4,6-diethoxypicolinate typically involves the bromination of a suitable precursor followed by esterification. One common method starts with the bromination of 4,6-diethoxypyridine using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4,6-diethoxypicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated picolinate derivative, while coupling with an aryl boronic acid would produce an arylated picolinate.

Scientific Research Applications

Methyl 5-bromo-4,6-diethoxypicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4,6-diethoxypicolinate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would be related to the bioactivity of the final pharmaceutical product, which may involve interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-4,6-diethoxypicolinate is unique due to the presence of both bromine and ethoxy groups on the picolinate ring, which imparts specific reactivity and properties that are valuable in various chemical transformations and applications.

Properties

Molecular Formula

C11H14BrNO4

Molecular Weight

304.14 g/mol

IUPAC Name

methyl 5-bromo-4,6-diethoxypyridine-2-carboxylate

InChI

InChI=1S/C11H14BrNO4/c1-4-16-8-6-7(11(14)15-3)13-10(9(8)12)17-5-2/h6H,4-5H2,1-3H3

InChI Key

IETGOCKYQCOQGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=C1Br)OCC)C(=O)OC

Origin of Product

United States

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